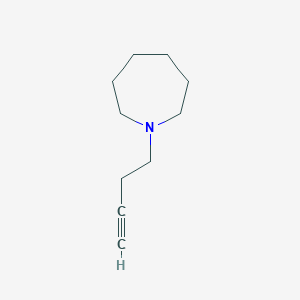

1-(But-3-yn-1-yl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

1-but-3-ynylazepane |

InChI |

InChI=1S/C10H17N/c1-2-3-8-11-9-6-4-5-7-10-11/h1H,3-10H2 |

InChI Key |

OQBUHCAAQPHPCG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCN1CCCCCC1 |

Origin of Product |

United States |

Borrowing Hydrogen Catalysis:

A prominent green strategy for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netresearchgate.net This approach utilizes an alcohol, such as but-3-yn-1-ol, as the alkylating agent in the presence of a transition metal catalyst (e.g., ruthenium or iridium complexes). The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the amine (azepane) to form an enamine or iminium ion intermediate. The "borrowed" hydrogen is then returned to this intermediate, resulting in the N-alkylated product and water as the only byproduct. This method is highly atom-economical and avoids the use of stoichiometric amounts of activating agents and the generation of salt byproducts. nih.gov

Reaction Scheme:

Use of Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The N-alkylation of azepane can be significantly expedited by using microwave irradiation, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. semanticscholar.org This can also enable the use of less reactive alkylating agents or lower reaction temperatures.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the rate of N-alkylation. rsc.orgsemanticscholar.orgresearchgate.net The cavitation effect induced by ultrasound can lead to improved mass transfer and the generation of localized high temperatures and pressures, thereby promoting the reaction. Ultrasound-assisted synthesis can often be performed under milder conditions and may lead to improved yields. chesci.com

Use of Greener Solvents and Catalysts:

Reactivity and Transformations of the Terminal Alkyne Group

The terminal alkyne is characterized by its linear geometry and the presence of two π-bonds, making it a region of high electron density. This functionality is amenable to a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and specificity. organic-chemistry.orgnih.gov The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) variant proceeds under mild conditions, often in aqueous solvents, and exhibits a remarkable rate acceleration compared to the uncatalyzed thermal reaction. organic-chemistry.org It selectively yields the 1,4-disubstituted triazole isomer. organic-chemistry.org For this compound, this reaction provides a straightforward method for conjugation with molecules bearing an azide group.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative that circumvents the need for a potentially cytotoxic copper catalyst. This method employs a strained cycloalkyne, though the terminal alkyne of this compound itself would react with a strained cyclooctyne (B158145) that has been functionalized with an azide. The reaction's driving force is the relief of ring strain in the cycloalkyne component.

Table 1: Representative Azide-Alkyne Cycloaddition Reactions

| Reactant 1 | Reactant 2 (Azide) | Reaction Type | Catalyst/Conditions | Product |

|---|---|---|---|---|

| This compound | Benzyl (B1604629) Azide | CuAAC | CuSO₄, Sodium Ascorbate (B8700270), H₂O/t-BuOH | 1-Benzyl-4-((2-(azepan-1-yl)ethyl))-1H-1,2,3-triazole |

| This compound | Azidoacetic Acid | CuAAC | Cu(I) source, aq. buffer | 2-(4-((2-(Azepan-1-yl)ethyl))-1H-1,2,3-triazol-1-yl)acetic acid |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org In this reaction, the terminal alkyne of this compound can be coupled with a variety of partners, such as iodobenzene (B50100) or bromobenzene, to form arylalkynes. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This transformation is valuable for constructing more complex molecular architectures. mdpi.com

The Heck reaction traditionally involves the coupling of an aryl or vinyl halide with an alkene. While the direct Heck reaction with an alkyne is not standard, palladium catalysis enables a wide range of transformations for alkynes, including carbopalladation followed by further reactions.

Table 2: Palladium-Catalyzed Cross-Coupling of this compound

| Alkyne Substrate | Coupling Partner | Reaction Type | Catalyst System | Typical Product |

|---|---|---|---|---|

| This compound | Iodobenzene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(4-Phenylbut-3-yn-1-yl)azepane |

| This compound | Vinyl Bromide | Sonogashira | Pd(PPh₃)₄, CuI, Amine Base | 1-(Hex-1-en-5-yn-1-yl)azepane |

| This compound | 4-Bromopyridine | Sonogashira | Pd(OAc)₂, PPh₃, CuI, Base | 4-(4-(Azepan-1-yl)but-1-yn-1-yl)pyridine |

Electrophilic Additions to the Triple Bond (e.g., Hydration, Halogenation)

The π-bonds of the alkyne are susceptible to attack by electrophiles. These reactions typically proceed via intermediates that lead to the formation of more saturated products.

Hydration of the terminal alkyne in this compound, typically catalyzed by a mercury(II) salt in aqueous acid, follows Markovnikov's rule. libretexts.orgpressbooks.pub The initial addition of water forms an unstable enol intermediate, which rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgchemistrysteps.com

Halogenation with reagents like Br₂ or Cl₂ can also occur. The addition of one equivalent of a halogen typically results in the formation of a dihaloalkene, often with a preference for the trans isomer. masterorganicchemistry.comyoutube.com The use of a second equivalent of the halogen can lead to a tetrahaloalkane. masterorganicchemistry.com

Table 3: Electrophilic Addition Reactions

| Reaction | Reagents | Intermediate | Final Product |

|---|---|---|---|

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | 4-(Azepan-1-yl)butan-2-one |

| Bromination (1 equiv.) | Br₂ | Bridged bromonium ion | 1-((E)-3,4-Dibromobut-3-en-1-yl)azepane |

| Hydrochlorination (1 equiv.) | HCl | Vinyl cation | 1-(3-Chlorobut-3-en-1-yl)azepane (Markovnikov product) |

Nucleophilic Additions to the Alkyne

While simple alkynes are generally not reactive towards nucleophiles, additions can occur under specific conditions. For an unactivated terminal alkyne like that in this compound, strong nucleophiles are typically required. The terminal proton of the alkyne is weakly acidic and can be removed by a very strong base (like NaNH₂) to form an acetylide anion. wikipedia.org This anion is a potent nucleophile itself and can participate in substitution reactions.

Alternatively, nucleophilic addition across the triple bond (a Michael-type addition) is more common for "activated" alkynes, which contain an adjacent electron-withdrawing group. researchgate.netnih.gov For this compound, such reactions would generally require harsh conditions or specific catalytic activation.

Reactivity of the Tertiary Amine Nitrogen

The nitrogen atom in the azepane ring is a tertiary amine, which imparts basic and nucleophilic character to the molecule. nih.gov

Quaternization and Salt Formation

The lone pair of electrons on the nitrogen atom makes it a Lewis base and a nucleophile.

Salt Formation: As a base, the azepane nitrogen readily reacts with acids in exothermic reactions to form ammonium (B1175870) salts. nih.gov This is a common strategy to improve the water solubility and crystallinity of amine-containing compounds.

Quaternization: The nitrogen can also act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl bromide) in an Sₙ2 reaction. This process, known as quaternization, results in the formation of a quaternary ammonium salt, where the nitrogen atom bears a permanent positive charge. google.com

Table 4: Reactions at the Tertiary Amine Nitrogen

| Reaction Type | Reagent | Product Name | Product Type |

|---|---|---|---|

| Salt Formation | Hydrochloric Acid (HCl) | 1-(But-3-yn-1-yl)azepanium chloride | Ammonium Salt |

| Quaternization | Methyl Iodide (CH₃I) | 1-(But-3-yn-1-yl)-1-methylazepanium iodide | Quaternary Ammonium Salt |

| Quaternization | Benzyl Bromide (BnBr) | 1-Benzyl-1-(but-3-yn-1-yl)azepanium bromide | Quaternary Ammonium Salt |

N-Oxidation and Related Amine Functionalizations

The tertiary amine of the azepane ring is a key site for functionalization, most notably through oxidation to form an N-oxide. This transformation converts the nucleophilic and basic nitrogen center into a highly polar, non-basic N-oxide moiety.

N-Oxidation: The oxidation of tertiary amines is a well-established process, typically achieved using various oxidizing agents. thieme-connect.de Common reagents include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (known as Oxone). researchgate.netnih.gov The reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic oxygen of the oxidant, resulting in the formation of a dative N–O bond. thieme-connect.de

For this compound, this reaction is expected to proceed smoothly to yield this compound N-oxide. Computational studies on similar cyclic amine N-oxides, such as N-methylazepine N-oxide, suggest that N-oxidation can influence the conformational stability and electronic properties of the ring system. researchgate.net The introduction of the N-oxide functional group significantly increases the polarity of the molecule. wikipedia.org

Other Amine Functionalizations: Beyond N-oxidation, the azepane nitrogen can undergo quaternization reactions. Treatment with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt, 1-(But-3-yn-1-yl)-1-alkylazepanium halide. This reaction introduces a permanent positive charge and further modifies the steric and electronic profile of the azepane ring.

| Reaction | Reagent(s) | Product | Key Features |

|---|---|---|---|

| N-Oxidation | H₂O₂, m-CPBA, Oxone | This compound N-oxide | Increases polarity; converts basic amine to non-basic N-oxide. |

| Quaternization | Alkyl Halide (e.g., CH₃I) | 1-(But-3-yn-1-yl)-1-alkylazepanium halide | Introduces a permanent positive charge; increases steric bulk at nitrogen. |

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies for reactions involving this compound are not extensively documented, the mechanisms for the key transformations of its constituent functional groups are well-established in the chemical literature.

Mechanism of N-Oxidation: The oxidation of a tertiary amine, such as the azepane nitrogen, with a peroxy acid like m-CPBA or hydrogen peroxide is generally considered to proceed through a concerted mechanism. thieme-connect.de The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxide. Simultaneously, the O–O bond cleaves, and the proton is transferred, leading directly to the N-oxide and the corresponding carboxylic acid or water byproduct without the formation of a discrete intermediate.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The mechanism of the CuAAC reaction is believed to involve a catalytic cycle with several key steps. nih.gov

Formation of Copper(I) Acetylide: The terminal alkyne reacts with a Cu(I) catalyst, often in the presence of a mild base, to form a copper(I) acetylide intermediate. The coordination to copper significantly increases the acidity of the terminal proton. nih.gov

Coordination and Cyclization: The organic azide coordinates to the copper center of the acetylide complex. This is followed by a cycloaddition step where the terminal nitrogen of the azide attacks the inner carbon of the alkyne, forming a six-membered copper-containing ring intermediate (a cupracycle). researchgate.net

Rearrangement and Protonolysis: The cupracycle rearranges, and subsequent protonolysis cleaves the copper-carbon bond, yielding the stable 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.

The efficiency and regioselectivity of the CuAAC reaction are attributed to the coordination and activation of both the alkyne and azide by the copper catalyst, which lowers the activation energy compared to the uncatalyzed thermal cycloaddition. nih.gov

Computational and Theoretical Investigations of 1 but 3 Yn 1 Yl Azepane

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the structural and electronic properties of molecules. acs.orgresearchgate.net For 1-(but-3-yn-1-yl)azepane (B6147562), these methods can provide detailed insights into its preferred three-dimensional structure and reactivity.

The conformational space of this compound is complex due to the flexibility of the seven-membered azepane ring and the rotatable bonds of the butynyl side chain. The azepane ring itself can adopt several low-energy conformations, with the twist-chair being the most stable for the parent azepane, followed by the chair and boat conformations. nih.gov The presence of the N-substituent can influence the relative energies of these conformers.

Energy minimization calculations are crucial for identifying the most stable conformers. These calculations systematically explore the potential energy surface of the molecule to locate the geometries with the lowest energy. For this compound, this process would involve optimizing the geometries of various initial structures corresponding to different ring conformations and side-chain orientations.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Twist-Chair (gauche) | 0.00 | C2-N1-C7-C6 ≈ 60, N1-C8-C9-C10 ≈ 60 |

| Twist-Chair (anti) | 0.5 - 1.5 | C2-N1-C7-C6 ≈ 60, N1-C8-C9-C10 ≈ 180 |

| Chair (gauche) | 1.0 - 2.5 | Varies |

| Chair (anti) | 1.5 - 3.0 | Varies |

| Boat (gauche) | > 3.0 | Varies |

| Boat (anti) | > 3.5 | Varies |

Note: The relative energies are hypothetical and based on typical energy differences observed for substituted azepanes. The gauche and anti descriptors refer to the conformation of the butynyl side chain.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azepane ring due to the presence of its lone pair of electrons. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the alkyne's triple bond. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.0 to -7.0 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.0 to 2.0 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 7.0 to 9.0 | Chemical stability and reactivity |

| Ionization Potential | 6.0 to 7.0 | Energy required to remove an electron |

| Electron Affinity | -1.0 to -2.0 | Energy released upon adding an electron |

Note: These values are estimations based on calculations for similar N-alkynylamines and azepane derivatives.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

In this compound, the ESP map would show a region of negative potential around the nitrogen atom, consistent with its nucleophilic character. The terminal alkyne proton would exhibit a slightly positive potential, making it susceptible to deprotonation by a strong base. The rest of the hydrocarbon framework would have a relatively neutral potential.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. usp.br

MD simulations can be used to explore the dynamic flexibility of the azepane ring in this compound. These simulations would reveal the transitions between different ring conformations, such as the twist-chair and chair forms, and the timescales on which these transitions occur. The flexibility of a ligand can be a critical factor in its ability to bind to a biological target. nih.gov

Furthermore, MD simulations can track the conformational changes of the butynyl side chain. The rotation around the C-C single bonds of the side chain will lead to different spatial arrangements of the alkyne group relative to the azepane ring. The simulations can quantify the populations of different rotamers and the energy barriers for their interconversion.

The surrounding solvent can have a significant impact on the conformation and reactivity of a molecule. frontiersin.org MD simulations with explicit solvent molecules can be used to investigate these effects for this compound.

In a nonpolar solvent, intramolecular interactions would likely dominate, and the molecule might adopt a more compact conformation. In a polar solvent, such as water, the solvent molecules can form hydrogen bonds with the nitrogen atom, potentially stabilizing more extended conformations of the side chain. The solvent can also influence the relative energies of the different azepane ring conformers. These solvent-induced conformational changes can, in turn, affect the molecule's reactivity and its ability to interact with other species in solution. rsc.org

Molecular Docking and Computational Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com It is a fundamental tool in structure-based drug design, enabling the in silico evaluation of a compound's potential to interact with a biological target.

The theoretical prediction of ligand-target interactions for this compound would involve docking the molecule into the binding site of a specific protein target. This process allows for the visualization and analysis of potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for molecular recognition and binding affinity.

For a compound like this compound, key interactions might involve the nitrogen atom of the azepane ring acting as a hydrogen bond acceptor, while the hydrophobic alkyl chain and the butynyl group could engage in favorable interactions with nonpolar residues in the binding pocket. The terminal alkyne group could also participate in various interactions, including pi-pi stacking or interactions with metal ions if present in the active site.

A hypothetical summary of a docking study for this compound against a putative protein kinase target is presented in Table 1.

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP145 | 2.9 |

| Hydrophobic | LEU83 | 3.5 |

| Hydrophobic | VAL32 | 3.8 |

| Pi-Alkyl | PHE129 | 4.1 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Following the prediction of the binding pose, scoring functions are employed to estimate the binding affinity between the ligand and the target. These scoring functions are mathematical models that approximate the free energy of binding. A lower (more negative) score generally indicates a more favorable binding interaction.

Common approaches for binding affinity estimation include:

Force-Field-Based Scoring Functions: These methods use classical mechanics to calculate the energies of the ligand-protein complex.

Empirical Scoring Functions: These are derived from experimental data and use a set of weighted terms to account for different types of interactions.

Knowledge-Based Scoring Functions: These functions are based on statistical potentials derived from known protein-ligand complexes.

More advanced and computationally intensive methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), can provide more accurate estimations of binding affinity.

A hypothetical comparison of binding affinity estimates for this compound and a reference inhibitor is shown in Table 2.

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |

| This compound | -7.8 | 150 |

| Reference Inhibitor | -9.2 | 25 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the chemical structure of a compound and its reactivity. In the context of drug discovery, this can be extended to Structure-Activity Relationships (SAR), which link the structure to biological activity. nih.gov For this compound, SRR and SAR studies would involve synthesizing and testing a series of analogs to understand how modifications to the azepane ring, the linker, or the alkyne group affect its biological activity.

Computational methods, such as Quantum Mechanics (QM) calculations, can be used to compute molecular descriptors that are relevant to reactivity, including:

Frontier Molecular Orbital Energies (HOMO and LUMO): These can indicate the susceptibility of the molecule to nucleophilic or electrophilic attack.

Electrostatic Potential Maps: These visualize the charge distribution and potential sites for interaction.

Atomic Charges: These can highlight atoms that are likely to participate in electrostatic interactions.

By correlating these computed descriptors with experimentally determined activities, predictive models can be developed to guide the design of more potent compounds.

Cheminformatics and Virtual Screening for Analog Design

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. mewburn.com Virtual screening is a key application of cheminformatics in drug discovery, where large libraries of compounds are computationally evaluated to identify those that are most likely to bind to a drug target. drugdesign.org

For the design of analogs of this compound, a virtual library could be created by systematically modifying its structure. For example, different substituents could be added to the azepane ring, the length of the alkyl chain could be varied, or the terminal alkyne could be replaced with other functional groups.

This virtual library can then be screened using the molecular docking and binding affinity estimation methods described earlier. The results of the virtual screen can be used to prioritize a smaller set of the most promising analogs for synthesis and experimental testing, thereby accelerating the drug discovery process.

An example of a small virtual library of this compound analogs and their hypothetical screening results is presented in Table 3.

| Analog | Modification | Docking Score (kcal/mol) |

| 1 | Parent Molecule | -7.8 |

| 2 | 4-hydroxyazepane | -8.2 |

| 3 | Pent-4-yn-1-yl linker | -7.5 |

| 4 | Phenylacetylene | -8.5 |

This table is for illustrative purposes only and does not represent experimentally verified data.

Research Applications and Methodological Contributions of 1 but 3 Yn 1 Yl Azepane

Applications in Bioorthogonal Chemistry and Bioconjugation Research

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.org The terminal alkyne group of 1-(but-3-yn-1-yl)azepane (B6147562) is a key functional group for such reactions, most notably the azide-alkyne cycloadditions. nih.govnih.gov

The terminal alkyne on this compound allows it to be used as a building block for creating chemical probes for labeling biomolecules. These probes can be designed to attach to a biomolecule of interest, and the alkyne group then serves as a reactive handle for attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This is typically achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgrsc.org

For instance, the azepane portion of the molecule could be functionalized to target a specific class of enzymes or receptors, and the alkyne would then be available for the "click" reaction with an azide-modified fluorescent dye for imaging purposes.

Table 1: Exemplary Components of a Chemical Probe Based on this compound

| Component | Function | Example Moiety |

|---|---|---|

| Recognition Element | Binds to the biological target | A pharmacophore attached to the azepane ring |

| Reactive Group | Enables covalent labeling of the target | A reactive group incorporated into the azepane scaffold |

| Bioorthogonal Handle | Allows for subsequent detection/purification | The terminal alkyne of the butynyl group |

| Reporter Tag | Provides a detectable signal | An azide-containing fluorophore (e.g., Azide-TAMRA) |

Activity-based probes (ABPs) are a class of chemical probes that covalently bind to the active site of a specific enzyme or a family of enzymes. The design of ABPs based on the this compound scaffold would involve incorporating an electrophilic "warhead" that can react with a nucleophilic residue in the enzyme's active site. The terminal alkyne then provides a means for visualization or enrichment of the labeled enzymes.

The azepane ring can be modified to mimic the structure of a natural substrate or inhibitor to direct the probe to the desired enzyme target. Once the enzyme is covalently labeled, an azide-functionalized imaging agent (e.g., a fluorescent dye or a positron-emitting radionuclide for PET imaging) can be attached via the alkyne handle.

In vitro, this compound can be used in a variety of chemical tagging and bioconjugation strategies. cam.ac.uk For example, a protein of interest could be metabolically labeled with an azide-containing unnatural amino acid. The purified protein could then be reacted with an alkyne-bearing molecule like this compound that has been functionalized with a desired payload, such as a drug molecule or a specific sensor.

Table 2: Hypothetical in vitro Bioconjugation Reaction

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

| CuAAC | Azide-modified protein | this compound-payload | Copper(I) sulfate, sodium ascorbate (B8700270) | Covalently linked protein-payload conjugate |

Role as a Scaffold in Medicinal Chemistry Research (excluding clinical data)

The azepane ring is a seven-membered nitrogen-containing heterocycle that is found in numerous biologically active compounds and approved drugs. nih.govresearchgate.net Its conformational flexibility allows it to interact with a variety of biological targets. nih.gov

This compound can serve as a foundational scaffold for exploring structure-activity relationships (SAR). By systematically modifying the azepane ring and observing the effects on in vitro enzyme inhibition or receptor binding, researchers can identify key structural features required for biological activity. nih.govnih.gov The butynyl group can be used as a point of attachment for a variety of substituents, or it can be further reacted to create more complex molecules.

Table 3: Illustrative SAR Data for Hypothetical Azepane-Based Enzyme Inhibitors

| Compound | R1-Substitution on Azepane | R2-Modification of Alkyne | In vitro IC50 (nM) |

|---|---|---|---|

| Lead (1) | -H | -H | 500 |

| Analog 1a | 4-methyl | -H | 250 |

| Analog 1b | 4-phenyl | -H | 100 |

| Analog 2a | 4-phenyl | Triazole-linked phenyl | 50 |

| Analog 2b | 4-phenyl | Triazole-linked furan (B31954) | 75 |

This table represents hypothetical data to illustrate the concept of SAR studies.

Chemical libraries are collections of diverse small molecules that are screened for biological activity against a variety of targets. nih.govosti.gov this compound is an excellent starting material for the synthesis of such libraries. The terminal alkyne allows for the rapid and efficient diversification of the scaffold using click chemistry. A large number of azide-containing building blocks are commercially available, enabling the creation of a library with a wide range of chemical and physical properties. This approach, known as diversity-oriented synthesis, can lead to the discovery of novel bioactive compounds. nih.gov

For example, a library of triazoles can be generated by reacting this compound with a diverse set of azides. This library can then be screened in high-throughput assays to identify "hits" with desired biological activities, which can be further optimized into lead compounds for drug discovery. nih.gov

Investigation of Potential Biological Targets and Mechanisms of Action in vitro

There are no published in vitro studies investigating the potential biological targets or mechanisms of action of this compound. Research on the broader class of azepane derivatives has shown a wide range of pharmacological activities, including anti-cancer, anti-tubercular, and anti-Alzheimer's properties. nih.gov For instance, some azepane-containing compounds have been investigated as inhibitors of enzymes like poly (ADP-ribose) polymerase 1 (PARP-1). nih.gov However, no such data is available for this compound specifically.

| Biological Target | Assay Type | Finding | Compound Tested |

| Not Applicable | Not Applicable | No data available | This compound |

Contributions to Materials Science and Polymer Chemistry

Specific contributions of this compound to materials science and polymer chemistry have not been documented in the scientific literature. The presence of the terminal alkyne suggests its potential utility in these fields through click chemistry reactions.

Polymer Functionalization and Crosslinking through Click Chemistry

In principle, this compound could be used to functionalize azide-containing polymers. nih.gov The copper-catalyzed azide-alkyne cycloaddition reaction would covalently attach the azepane moiety to the polymer backbone. researchgate.net This could be a method to introduce the specific physicochemical properties of the azepane ring into a polymer. Similarly, if a polymer contains multiple azide (B81097) groups, this compound, or a di-azide crosslinker with this compound, could potentially be used for crosslinking, thereby altering the mechanical and thermal properties of the material. rsc.org However, there are no published examples of this specific application for this compound.

| Polymer System | Click Chemistry Reaction | Resulting Functionality/Property | Specific Compound Used |

| Not Applicable | Not Applicable | No data available | This compound |

Surface Modification of Nanomaterials for Catalytic Applications

The terminal alkyne of this compound makes it a candidate for the surface modification of azide-functionalized nanomaterials. frontiersin.org This could be achieved via click chemistry to immobilize the azepane group onto the surface of nanoparticles. mdpi.com Such modifications can be used to alter the surface properties of nanomaterials, potentially influencing their catalytic activity or stability. researchgate.net For example, the nitrogen atom in the azepane ring could act as a coordination site for metal ions, which might be relevant for catalysis. Despite this potential, no studies have been published that utilize this compound for this purpose.

| Nanomaterial | Surface Modification Method | Catalytic Application | Specific Compound Used |

| Not Applicable | Not Applicable | No data available | This compound |

Utilization as a Versatile Synthetic Building Block in Organic Synthesis

While this compound is commercially available and possesses functional groups that suggest its utility as a synthetic building block, there is a lack of specific examples in the peer-reviewed literature detailing its use in the synthesis of more complex molecules. synblock.comuni.lu Azepane derivatives are recognized as important building blocks in drug discovery and organic synthesis. lifechemicals.com The terminal alkyne can participate in a variety of transformations beyond click chemistry, such as Sonogashira coupling, hydrofunctionalization reactions, and the formation of various heterocyclic systems. However, the application of this compound in these or other specific synthetic routes has not been reported.

| Reaction Type | Reactant(s) | Product(s) | Significance of this compound |

| Not Applicable | Not Applicable | No data available | No data available |

Future Research Directions and Emerging Paradigms

Development of Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of azepane rings with control over stereochemistry is a notable challenge in organic chemistry due to unfavorable entropic factors in the ring-closing step. rsc.org However, achieving enantiopure forms of 1-(But-3-yn-1-yl)azepane (B6147562) is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Future research will likely focus on adapting existing stereoselective methods to construct the azepane ring with the butynyl side chain already in place or to introduce it stereoselectively.

Promising strategies include:

Asymmetric Catalysis : Leveraging transition-metal catalysis or organocatalysis to achieve stereocontrol. For instance, methods like palladium-catalyzed asymmetric allylic alkylation followed by ring-closing metathesis and reduction could be adapted to produce chiral azepane precursors. chemistryviews.orgresearchgate.net

Substrate-Controlled Synthesis : Starting from chiral pool materials, such as amino acids or carbohydrates, to build the azepane skeleton with inherent stereocontrol.

Domino Reactions : Designing cascade reactions where multiple bonds and stereocenters are formed in a single, highly efficient step, as has been demonstrated for other complex azepane structures. rsc.org An enantioselective organocatalyzed domino synthesis represents a powerful approach for accessing optically active azepane moieties. rsc.org

A key objective will be to control the stereocenters relative to the butynyl side chain, which could significantly influence the molecule's interaction with biological targets.

Advanced Computational Approaches for Predictive Modeling and Drug Design

The conformational flexibility of the seven-membered azepane ring is a defining feature that heavily influences its biological activity and chemical reactivity. lifechemicals.com Advanced computational methods are indispensable for understanding and predicting the behavior of this compound.

Future computational studies could focus on:

Conformational Analysis : Employing methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to map the potential energy surface of the azepane ring and predict its most stable conformations. This is critical for drug design, where a specific conformation may be required for binding to a biological target. lifechemicals.com

Reaction Modeling : Simulating potential reaction pathways, particularly for catalytic transformations involving the alkyne or azepane moieties. This can help in optimizing reaction conditions and predicting the stereochemical outcome of synthetic routes.

Virtual Screening and Docking : Using the molecule as a scaffold in drug discovery programs. nih.gov Molecular docking studies can predict the binding modes of its derivatives to protein targets, such as enzymes or receptors, guiding the design of new therapeutic agents. nih.gov The azepane core is a feature in numerous FDA-approved drugs, highlighting its pharmaceutical relevance. nih.gov

| Computational Method | Application for this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energetics, and spectroscopic properties. | Stable conformers, reaction barriers, NMR/IR spectra predictions. |

| Molecular Dynamics (MD) | Simulation of the molecule's movement over time to explore conformational space and interactions with solvent or biological targets. | Dominant conformations, binding free energies, interaction with water molecules. |

| Molecular Docking | Prediction of the preferred binding orientation of the molecule or its derivatives to a target protein. | Binding affinity scores, key interacting residues, potential as a drug lead. nih.gov |

Integration of this compound into Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, offer a powerful tool for rapidly generating molecular complexity. The terminal alkyne and the secondary amine of the azepane ring make this compound an ideal candidate for several MCRs.

Future applications in MCRs could include:

A³ Coupling (Alkyne-Aldehyde-Amine) : While the internal azepane nitrogen is a secondary amine, the terminal alkyne can react with an aldehyde and a primary or secondary amine in the presence of a metal catalyst (typically copper or gold) to form propargylamines. This would attach a new amino-functionalized side chain to the butynyl group.

Mannich-type Reactions : The terminal alkyne can be used to generate a nucleophilic acetylide, which can participate in Mannich reactions with imines generated in situ.

Click Chemistry : The terminal alkyne is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC/SPAAC). This allows for the efficient and specific conjugation of the molecule to other scaffolds bearing an azide (B81097) group, facilitating the creation of complex architectures for applications in medicinal chemistry and materials science.

Exploration of Novel Catalytic Transformations Involving the Azepane Ring or Alkyne Moiety

The dual functionality of this compound offers distinct opportunities for selective catalytic transformations at either the azepane ring or the alkyne moiety. nih.govnih.gov

Transformations of the Alkyne Moiety: The terminal alkyne is a versatile functional group for numerous metal-catalyzed reactions. nih.gov Future work could explore:

Hydration : Metal-catalyzed hydration of the alkyne would yield a methyl ketone, transforming the linear side chain into a different functional group. wikipedia.org

Hydrothiolation and Hydroalkoxylation : The addition of thiols or alcohols across the triple bond can be catalyzed by transition metals to produce vinyl sulfides or vinyl ethers, respectively, which are valuable synthetic intermediates. acs.orgmdpi.com

Coupling Reactions : Sonogashira coupling with aryl or vinyl halides would extend the carbon chain and introduce aromatic or olefinic groups.

Cycloaddition Reactions : Metal-catalyzed [2+2+2] cycloadditions with other alkynes or nitriles could construct complex carbocyclic and heterocyclic systems.

| Catalytic Reaction | Moiety | Catalyst Example(s) | Potential Product Derivative |

| Sonogashira Coupling | Alkyne | Pd/Cu complexes | Aryl- or vinyl-substituted alkyne |

| Alkyne Hydration wikipedia.org | Alkyne | Au, Ru, Hg salts | Methyl ketone derivative |

| Click Reaction (CuAAC) | Alkyne | Copper(I) | 1,2,3-Triazole linked conjugate |

| C-H Activation | Azepane | Rh, Ru, Pd complexes | Functionalization at the alpha-carbon to the nitrogen |

| Hydroalkoxylation mdpi.com | Alkyne | Gold, Platinum | Vinyl ether derivative |

Transformations of the Azepane Ring: While the azepane ring is a saturated heterocycle, modern catalytic methods enable its functionalization. Research could be directed towards C-H activation at positions adjacent to the nitrogen atom, allowing for the introduction of new substituents directly onto the ring, thereby modifying its steric and electronic properties.

Design of Multi-functional Derivatives for Interdisciplinary Research Applications

The synthetic versatility of this compound makes it an excellent starting point for designing multi-functional derivatives with applications spanning multiple scientific fields. The azepane core serves as a proven scaffold in medicinal chemistry, while the alkyne provides a gateway for conjugation. nih.gov

Future design strategies could include:

Bifunctional Probes : Using "click" chemistry, the alkyne can be used to attach a reporter tag (like a fluorophore) or an affinity label (like biotin). The resulting molecule could be used as a chemical probe to study biological systems.

Targeted Drug Conjugates : The alkyne can serve as a linking point to attach the azepane scaffold to a targeting moiety, such as an antibody or a peptide, to create drug conjugates for targeted therapy.

Polymer and Materials Science : The molecule can be incorporated into polymers or attached to solid surfaces. The azepane unit could imbue the material with specific binding or pH-responsive properties, while the alkyne enables its covalent attachment.

By leveraging the distinct reactivity of its constituent parts, researchers can develop a diverse library of derivatives from this compound for use in drug discovery, chemical biology, and materials science.

Q & A

What are the optimal synthetic routes for 1-(But-3-yn-1-yl)azepane, and how can reaction conditions be optimized for high yield?

Basic Research Question

The synthesis of this compound typically involves alkylation of azepane with a butynyl halide (e.g., 3-bromobut-1-yne) under basic conditions. Key steps include:

- Nucleophilic substitution : Azepane’s nitrogen reacts with the alkyne-bearing alkyl halide in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.

- Yield optimization : Catalytic bases like potassium carbonate or sodium hydride improve reaction efficiency. Microwave-assisted synthesis can reduce reaction time .

How does the butynyl substituent influence the electronic and steric properties of azepane compared to other substituents (e.g., fluorophenyl or pyridinyl)?

Advanced Research Question

The butynyl group introduces distinct electronic and steric effects:

- Electronic effects : The alkyne’s electron-withdrawing nature reduces electron density on the azepane nitrogen, altering nucleophilicity and reactivity in subsequent reactions (e.g., hydrogen bonding with biological targets) .

- Steric effects : The linear butynyl chain imposes less steric hindrance than bulkier groups (e.g., tert-butylthio or 4-fluorophenyl), potentially enhancing membrane permeability in pharmacokinetic studies .

- Comparative data : Fluorophenyl or pyridinyl substituents (e.g., in ) increase aromatic interactions in receptor binding, whereas the butynyl group may favor covalent bonding via alkyne click chemistry .

What analytical techniques are most effective for characterizing this compound and resolving structural ambiguities?

Basic Research Question

A multi-technique approach is critical:

- NMR spectroscopy : H and C NMR identify alkyne protons (δ 1.8–2.2 ppm) and azepane ring conformation .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Using SHELX software ( ), crystal structure analysis resolves bond lengths and angles, particularly the alkyne’s sp-hybridized carbon geometry .

How can computational modeling predict the interaction of this compound with biological targets (e.g., neurotransmitter receptors)?

Advanced Research Question

Molecular docking and dynamics simulations provide mechanistic insights:

- Target selection : Prioritize receptors with known azepane interactions (e.g., serotonin or dopamine receptors) .

- Docking studies : Software like AutoDock Vina models ligand-receptor binding, highlighting the alkyne’s role in hydrophobic interactions or hydrogen bonding .

- Free energy calculations : Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) quantifies binding affinities, comparing butynyl derivatives to fluorophenyl analogs .

How can researchers resolve contradictions in reported biological activities of azepane derivatives?

Data Contradiction Analysis

Discrepancies often arise from variations in assay conditions or substituent effects:

- Case study : Fluorophenyl-azepanes () show higher receptor affinity than nitro-substituted analogs () due to electronic effects. Validate via standardized binding assays (e.g., radioligand displacement) .

- Experimental controls : Ensure consistent cell lines, solvent (DMSO concentration <0.1%), and pH conditions .

- Meta-analysis : Cross-reference data from PubChem and crystallographic databases ( ) to identify outliers .

What strategies mitigate side reactions during functionalization of this compound?

Advanced Methodological Focus

Side reactions (e.g., alkyne oligomerization) are minimized by:

- Temperature control : Reactions involving alkynes are conducted below 80°C to prevent polymerization .

- Catalyst selection : Copper(I) iodide or palladium catalysts enable regioselective Sonogashira couplings without side product formation .

- Protecting groups : Temporary protection of the azepane nitrogen with Boc groups prevents unwanted nucleophilic attacks during alkyne functionalization .

What are the key differences in pharmacokinetic properties between this compound and its saturated analogs?

Advanced Comparative Analysis

The butynyl group’s unsaturation impacts pharmacokinetics:

- Lipophilicity : Alkyne-containing derivatives (LogP ~3.5) exhibit higher membrane permeability than saturated analogs (LogP ~2.8) .

- Metabolic stability : The alkyne’s resistance to oxidation may prolong half-life compared to azepanes with ester or amide groups .

- In vitro assays : Hepatic microsome studies (e.g., human CYP450 isoforms) quantify metabolic pathways .

How can researchers design azepane derivatives for selective enzyme inhibition?

Methodological Guidance

Rational design involves:

- Structure-activity relationship (SAR) : Modify substituents at the azepane nitrogen and alkyne terminus. For example, bulky groups enhance selectivity for kinases over proteases .

- Enzyme kinetics : Measure values using fluorogenic substrates to assess competitive vs. non-competitive inhibition .

- Crystallographic data : Co-crystallization with target enzymes (e.g., using SHELX-refined structures) identifies binding site interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.